

Application Notes and Protocols for the Synthesis and Purification of ^{213}Bi -DOTATATE

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Compound of Interest

Compound Name: Tet-213

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Introduction

Targeted alpha therapy (TAT) is a promising approach in oncology, delivering highly cytotoxic alpha-particle emitting radionuclides to cancer cells while minimizing damage to surrounding healthy tissue. ^{213}Bi -DOTATATE is a radiopharmaceutical agent designed for TAT of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs). It consists of the alpha-emitter Bismuth-213 (^{213}Bi) chelated by the macrocyclic ligand DOTA, which is conjugated to Tyr³-octreotate (TATE), a synthetic somatostatin analog with high affinity for SSTRs, particularly subtype 2 (SSTR2). This document provides detailed protocols for the synthesis of the precursor DOTA-TATE, its subsequent radiolabeling with ^{213}Bi , and the purification of the final active pharmaceutical ingredient, ^{213}Bi -DOTATATE.

Synthesis of DOTA-TATE Precursor

The synthesis of the DOTA-TATE peptide conjugate is a critical first step and is typically achieved through Solid-Phase Peptide Synthesis (SPPS). An ultrasonic-assisted approach has been shown to significantly reduce reaction times and improve yields compared to traditional mechanical agitation.^{[1][2]}

Quantitative Data for DOTA-TATE Synthesis

Parameter	Mechanical Agitation	Ultrasonic Agitation	Reference
Total Synthesis Time	~540 min	~70 min	[2]
Total Synthesis Yield	~23%	~29%	[2]
Reagent Equivalents	Standard	Reduced by half	[2]

Experimental Protocol: Ultrasonic-Assisted Solid-Phase Peptide Synthesis of DOTA-TATE

This protocol describes the synthesis of DOTA-TATE on a Fmoc-Thr(tBu)-Wang resin.

Materials:

- Fmoc-Thr(tBu)-Wang resin
- Fmoc-protected amino acids
- DOTA-tri(tBu)-ester
- Deprotection solution: 20% piperidine in dimethylformamide (DMF)
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Activation reagent: DIPEA (N,N-Diisopropylethylamine)
- Solvents: DMF, Dichloromethane (DCM)
- Cyclization reagent: Iodine (I₂) in DMF
- Quenching solution: 2% Ascorbic acid in DMF
- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
- Cold diethyl ether

- Ultrasonic bath
- SPPS reaction vessel (e.g., fritted syringe)

Procedure:

- Resin Swelling: Swell the Fmoc-Thr(tBu)-Wang resin in DMF in the reaction vessel for at least 1 hour.[\[1\]](#)
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Perform ultrasonic agitation for 3 minutes.[\[1\]](#)
 - Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[\[1\]](#)
- Amino Acid Coupling:
 - In a separate vial, dissolve the next Fmoc-protected amino acid (2 molar equivalents), HBTU (2 eq.), and DIPEA (2 eq.) in DMF.
 - Add the activation mixture to the resin.
 - Perform ultrasonic agitation for 5-10 minutes.
 - Drain the solution and wash the resin with DMF (3x) and DCM (3x).
- Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the TATE sequence (H-D-Phe-Cys-Tyr(tBu)-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt)-Thr(tBu)-OH).
- On-Resin Cyclization:
 - After the final amino acid coupling and deprotection, wash the resin.
 - Add a solution of iodine (5 eq.) in DMF and react for 1 hour to form the disulfide bridge.

- Quench the reaction by washing with a 2% ascorbic acid solution in DMF, followed by DMF washes.
- DOTA Conjugation:
 - Perform the final Fmoc deprotection (step 2).
 - Couple the DOTA-tri(tBu)-ester using the same procedure as for amino acids (step 3), but extend the ultrasonic agitation time to 30 minutes.^[1]
- Cleavage and Deprotection:
 - Wash the final resin with DCM and dry it.
 - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
 - Filter the resin and collect the filtrate.
- Precipitation and Isolation:
 - Precipitate the crude DOTA-TATE peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dry the crude peptide pellet under vacuum.

Radiolabeling of DOTA-TATE with Bismuth-213

The synthesis of ^{213}Bi -DOTATATE involves the chelation of the Bismuth-213 radionuclide by the DOTA-TATE precursor. This process is rapid due to the short half-life of ^{213}Bi (45.6 minutes).

Quantitative Data for ^{213}Bi -DOTATATE Radiolabeling

Parameter	Value	Reference
²¹³ Bi Activity	~100 MBq	[3]
DOTATATE Amount	≥ 3.5 nmol (5 µg)	[3][4]
Reaction Volume	800 µL	[3]
Reaction Buffer	0.15 M TRIS	[3]
Reaction pH	8.3 - 8.7	[3][5]
Reaction Temperature	95 °C	[3]
Reaction Time	5 min	[3]
Ascorbic Acid (min.)	0.9 mM	[3]
Incorporation Yield	>95% - >99%	[3][5]
Radiochemical Purity (RCP)	≥ 85%	[3]

Experimental Protocol: ²¹³Bi-DOTATATE Radiolabeling

Materials:

- ²²⁵Ac/²¹³Bi generator
- Generator eluent: 0.1 M HCl / 0.1 M NaI
- DOTA-TATE solution
- TRIS buffer (0.15 M)
- Ascorbic acid solution
- Quenching solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA)
- Sterile, pyrogen-free reaction vial
- Heating block

Procedure:

- Generator Elution: Elute ^{213}Bi from the $^{225}\text{Ac}/^{213}\text{Bi}$ generator using the HCl/NaI eluent according to the manufacturer's instructions.[\[5\]](#)
- Reaction Mixture Preparation:
 - In a sterile reaction vial, combine the following in order:
 - DOTA-TATE (to a final amount of at least 3.5 nmol).[\[3\]](#)
 - TRIS buffer (0.15 M).[\[3\]](#)
 - Ascorbic acid (to a final concentration of at least 0.9 mM to prevent radiolysis).[\[3\]](#)
 - The freshly eluted ^{213}Bi solution.
 - Adjust the final volume to 800 μL and ensure the pH is between 8.3 and 8.7.[\[3\]](#)
- Incubation: Place the reaction vial in a heating block pre-heated to 95 $^{\circ}\text{C}$ and incubate for 5 minutes.[\[3\]](#)
- Reaction Quenching:
 - After 5 minutes, immediately cool the vial on ice for 2 minutes.[\[3\]](#)
 - Add a small volume of 50 mM DTPA solution to chelate any remaining free ^{213}Bi , effectively stopping the labeling reaction.[\[3\]](#)

Purification and Quality Control of ^{213}Bi -DOTATATE

Purification and rigorous quality control are essential to ensure the safety and efficacy of the final radiopharmaceutical product. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining radiochemical purity, while Instant Thin-Layer Chromatography (ITLC) is used to assess the incorporation yield.[\[5\]](#)

Experimental Protocol: Purification and Analysis

1. Solid-Phase Extraction (SPE) Purification (Optional Post-Labeling Cleanup):

- Materials: C18 Sep-Pak Cartridge, ethanol, sterile water.
- Procedure:
 - Precondition a C18 cartridge with ethanol followed by sterile water.
 - Load the quenched reaction mixture onto the cartridge. The ^{213}Bi -DOTATATE will be retained.
 - Wash the cartridge with sterile water to remove unbound ^{213}Bi -DTPA and other hydrophilic impurities.
 - Elute the purified ^{213}Bi -DOTATATE with a small volume of ethanol, followed by formulation in a physiologically compatible buffer (e.g., saline).

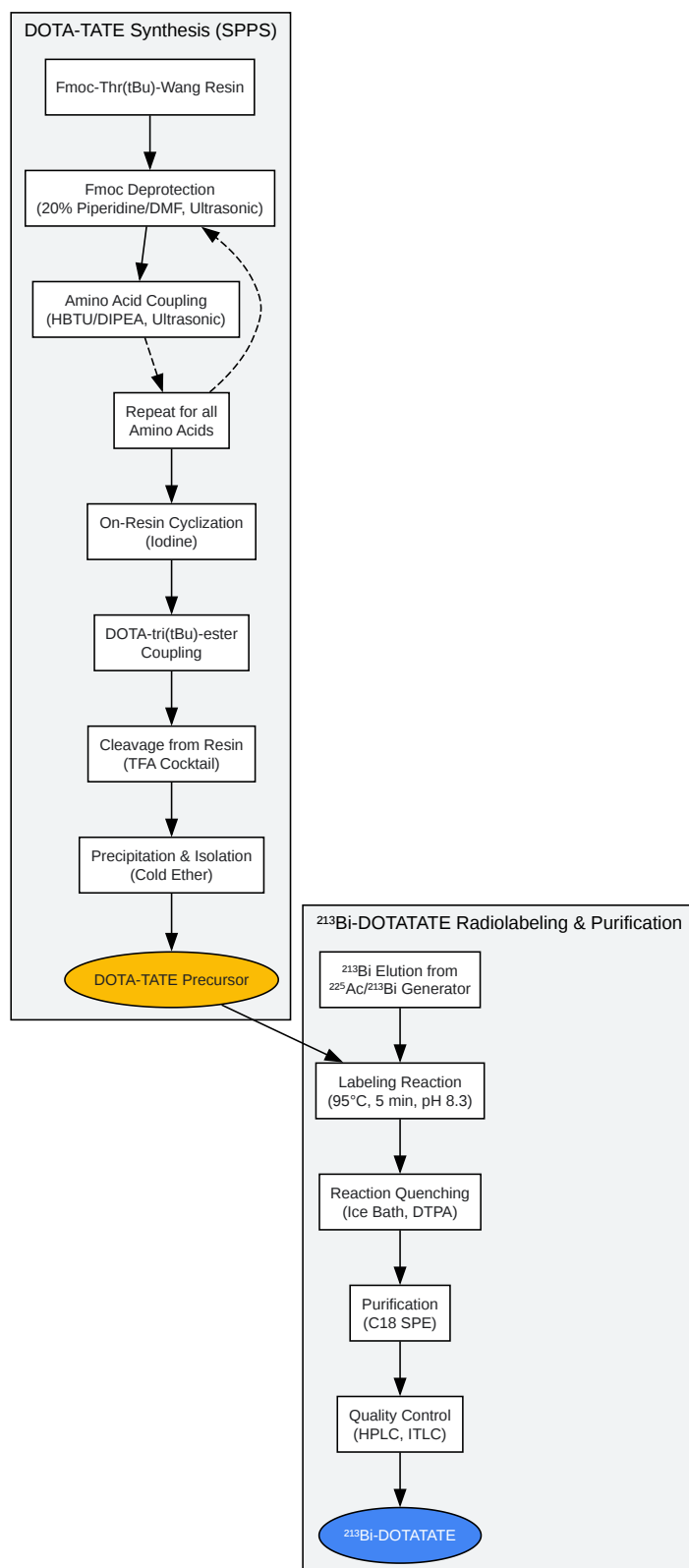
2. Quality Control - Radiochemical Purity by RP-HPLC:

- Instrumentation: HPLC system with a radioactivity detector.
- Column: Reverse phase C18 column (e.g., 4.6 x 250 mm).[\[5\]](#)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[\[5\]](#)
- Mobile Phase B: Methanol or Acetonitrile.[\[5\]](#)
- Procedure:
 - Inject a small aliquot of the final product onto the HPLC system.
 - Run a gradient elution method (e.g., starting with high aqueous phase and increasing the organic phase over time).
 - Monitor the radioactivity signal. The radiochemical purity (RCP) is defined as the percentage of the total radioactivity that elutes as the intact ^{213}Bi -DOTATATE peak relative to other radioactive species.[\[5\]](#) An RCP of $\geq 85\%$ is typically required.[\[3\]](#)

3. Quality Control - Incorporation Yield by ITLC:

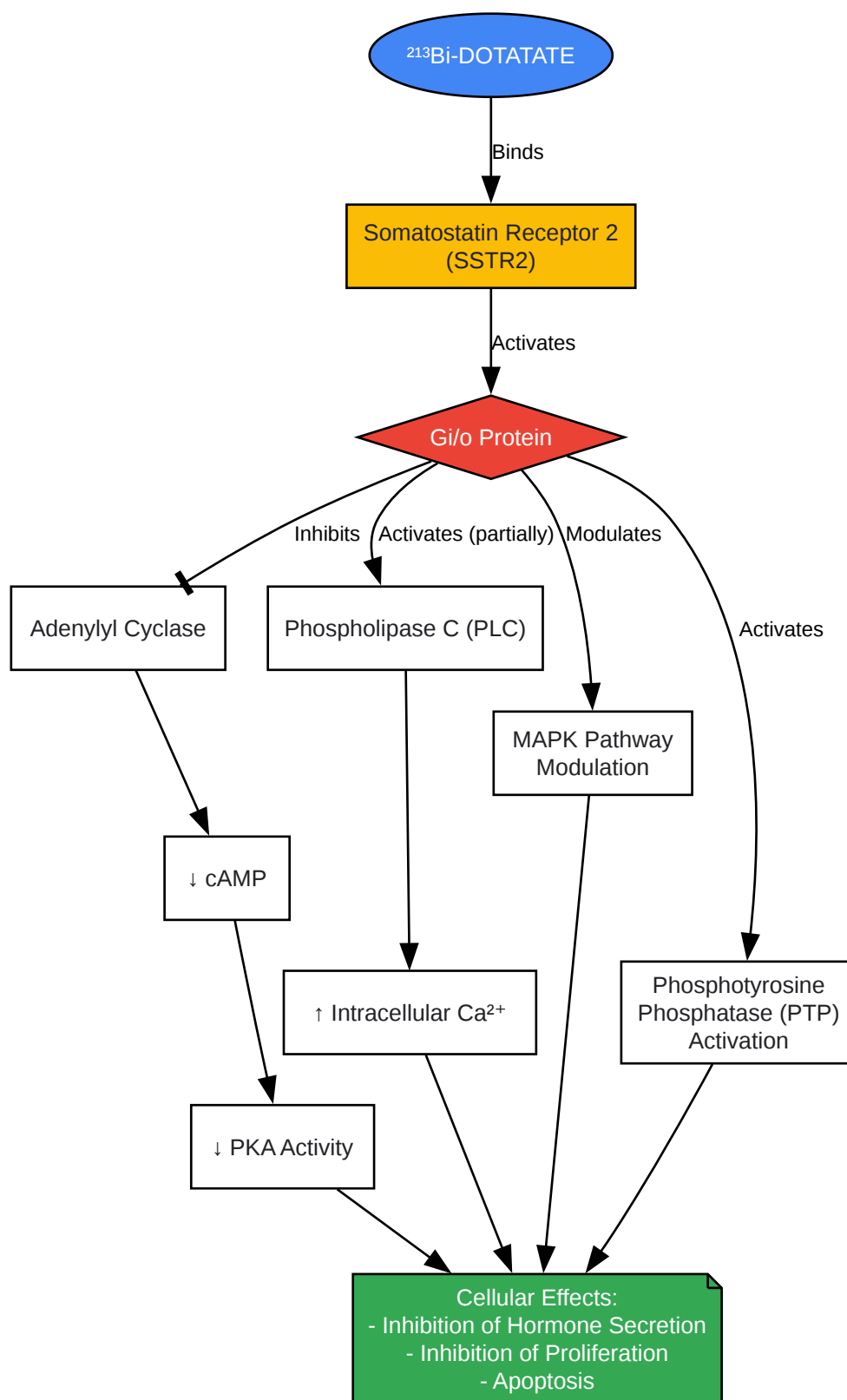
- Materials: ITLC-SG strips, mobile phase (e.g., 0.9% NaCl).[5]
- Procedure:
 - Spot a small amount of the reaction mixture (before quenching) onto an ITLC-SG strip.
 - Develop the strip in the mobile phase.
 - In this system, free ^{213}Bi will migrate with the solvent front, while ^{213}Bi -DOTATATE remains at the origin.
 - Measure the radioactivity distribution on the strip using a suitable detector to determine the percentage of radionuclide incorporated into the peptide. An incorporation yield of >95% is desirable.[5]

Diagrams



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Caption: Workflow for the synthesis and radiolabeling of ²¹³Bi-DOTATATE.



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Caption: Simplified SSTR2 signaling pathway upon binding of ²¹³Bi-DOTATATE.

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